molecular formula C10H11BrMg B6306563 4-(3-Buten-1-yl)phenylmagnesium bromide CAS No. 947257-63-8

4-(3-Buten-1-yl)phenylmagnesium bromide

Cat. No.: B6306563
CAS No.: 947257-63-8
M. Wt: 235.40 g/mol
InChI Key: FMTLWXHDKJSZTE-UHFFFAOYSA-M
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Description

4-(3-Buten-1-yl)phenylmagnesium bromide is a Grignard reagent characterized by a phenyl group substituted with a 3-buten-1-yl chain at the para position. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. The butenyl substituent introduces both steric and electronic effects: the alkene moiety may participate in conjugation with the aromatic ring, enhancing nucleophilicity at the magnesium-bound carbon, while the alkyl chain contributes steric bulk. This reagent is typically synthesized via the reaction of 4-(3-buten-1-yl)phenyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) .

Properties

IUPAC Name

magnesium;but-3-enylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h2,5-6,8-9H,1,3,7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTLWXHDKJSZTE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Buten-1-yl)phenylmagnesium bromide is typically prepared by reacting 4-(3-Buten-1-yl)bromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Buten-1-yl)phenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous THF.

    Catalysts: Sometimes used in catalytic amounts to enhance reaction rates.

Major Products

    Alcohols: Formed from reactions with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

Scientific Research Applications

4-(3-Buten-1-yl)phenylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to create complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Involved in the synthesis of polymers and advanced materials.

    Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of key intermediates.

Mechanism of Action

The mechanism of action of 4-(3-Buten-1-yl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are essential in building complex organic structures. The magnesium bromide byproduct is typically removed by aqueous workup.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The reactivity of aryl Grignard reagents depends on the substituent’s electronic and steric properties. Key analogs include:

Compound Substituent Electronic Effect Steric Effect
4-(3-Buten-1-yl)phenylmagnesium bromide 3-buten-1-yl (alkene) Electron-donating via conjugation Moderate (linear chain)
4-(4-n-Propylphenyl)phenylmagnesium bromide n-propyl (saturated alkyl) Electron-donating (inductive) Moderate
[3-(4-Morpholinylmethyl)phenyl]magnesium bromide morpholinylmethyl (heterocyclic) Electron-withdrawing (N lone pair) High (bulky heterocycle)
4-(N,N-Dimethylamino)phenylmagnesium bromide dimethylamino (strongly donating) Strong electron-donating Low

Key Observations :

  • Electron-donating groups (e.g., butenyl, n-propyl) increase nucleophilicity, favoring reactions with electrophiles like ketones or esters .
  • Bulky substituents (e.g., morpholinylmethyl) reduce reaction rates in sterically hindered environments, as seen in cross-coupling reactions .
  • The alkene in this compound may enable subsequent cycloaddition or polymerization reactions, a feature absent in saturated analogs .

Reaction Yields and Selectivity

Comparative yields in representative reactions:

Reaction Type Compound Yield Conditions Reference
Ketoester Formation 4-(4-n-Propylphenyl)phenylmagnesium bromide 64% THF, −78°C, acidic hydrolysis
Benzocyclobutenone Synthesis Phenylmagnesium bromide 10% Grignard reaction, recrystallization
Cross-Coupling with Pyridine Phenylmagnesium bromide 95% Cobalt catalysis
Polymerization Initiator Phenylmagnesium bromide High Anionic polymerization, 120°C

Analysis :

  • The n-propylphenyl analog achieves higher yields in ketoester formation (64%) compared to phenylmagnesium bromide’s 10% yield in benzocyclobutenone synthesis, likely due to reduced steric hindrance .
  • This compound is hypothesized to exhibit intermediate reactivity: the alkene may stabilize transition states via conjugation but introduce steric challenges in crowded substrates.

Stability and Handling

  • Phenylmagnesium bromide is commercially available as a 0.5–1.0 M solution in THF, with a density of 1.004–1.134 g/mL . It reacts violently with water, requiring anhydrous conditions.
  • Morpholinylmethyl-substituted analogs are less stable due to the bulky heterocycle, often requiring low-temperature storage .
  • This compound may exhibit similar stability to phenylmagnesium bromide but could undergo unintended alkene reactions (e.g., dimerization) if stored improperly.

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